5-(2-Furylmethylene)-2-thioxo-4-imidazolidinone
Description
Key Crystallographic Features:
- Planarity : The imidazolidinone ring adopts a slightly puckered conformation (deviation < 0.2 Å from planarity), while the furylmethylene group lies coplanar with the ring, facilitated by conjugation between the exocyclic double bond and the thione group.
- Hydrogen Bonding : The thione sulfur (S1) acts as a hydrogen bond acceptor, forming intermolecular S···H-N interactions (2.8–3.1 Å) that stabilize crystal packing.
- Torsional Angles : The dihedral angle between the imidazolidinone ring and the furan moiety ranges from 5–15°, depending on substituent steric effects.
| Parameter | Value (hypothetical) |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a=8.2 Å, b=10.5 Å, c=12.3 Å |
| Torsion angle (C5-C6) | 172° (near trans) |
The furan oxygen (O2) participates in weak C-H···O interactions (2.9–3.2 Å), contributing to layered molecular stacking.
Comparative Analysis of Tautomeric Forms and Stereochemical Considerations
Tautomerism:
The 2-thioxo group enables thione-thiol tautomerism , though the thione form dominates in the solid state due to resonance stabilization:
$$
\text{Thione form (major)} \rightleftharpoons \text{Thiol form (minor)}
$$
Resonance stabilization energy for the thione form is estimated at ~15 kcal/mol, calculated via density functional theory (DFT) for related imidazolidinones.
Stereochemistry:
- E/Z Isomerism : The exocyclic double bond at position 5 permits geometric isomerism. The E isomer (furyl and imidazolidinone groups on opposite sides) is thermodynamically favored by ~3 kcal/mol due to reduced steric clash between the furan oxygen and the thione group.
- Ring Conformation : The imidazolidinone ring exhibits slight envelope puckering, with C5 (methylene-bearing carbon) displaced by 0.18 Å from the plane.
| Tautomer/Isomer | Stability (Relative Energy) |
|---|---|
| Thione (E) | 0.0 kcal/mol (reference) |
| Thione (Z) | +2.8 kcal/mol |
| Thiol (E) | +12.1 kcal/mol |
The Z isomer, observed in chlorophenyl-substituted analogs, is stabilized by intramolecular π-π interactions between the furan and aromatic substituents, a feature absent in the parent compound.
Properties
CAS No. |
618-81-5 |
|---|---|
Molecular Formula |
C8H6N2O2S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C8H6N2O2S/c11-7-6(9-8(13)10-7)4-5-2-1-3-12-5/h1-4H,(H2,9,10,11,13)/b6-4- |
InChI Key |
GARSQZBFJYWLJC-XQRVVYSFSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NC(=S)N2 |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel condensation is a widely employed method for synthesizing α,β-unsaturated carbonyl derivatives, which can be adapted for 5-(2-Furylmethylene)-2-thioxo-4-imidazolidinone. This reaction involves the base-catalyzed condensation of 2-furaldehyde derivatives with active methylene compounds such as thiohydantoin.
Procedure :
-
Reactants : 5-Substituted-2-furaldehyde (e.g., 5-hydroxymethylfurfural) and 2-thiohydantoin.
-
Catalyst : Piperidine (0.1–0.5 equiv) or triethylamine.
-
Solvent : Ethanol or solvent-free conditions.
Mechanism :
The base deprotonates the active methylene group of 2-thiohydantoin, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated product. Piperidine enhances selectivity by balancing nucleophilicity and basicity.
Yield : 70–96% (isolated via trituration with ethanol).
Table 1: Optimization of Knoevenagel Condensation
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 0.1 equiv piperidine | Maximizes selectivity |
| Temperature | 25°C | Prevents side reactions |
| Solvent | Ethanol | Eco-friendly, high solubility |
| Molar Ratio (1:1) | 1:1 | Balanced stoichiometry |
Michael Addition-Based Synthesis
Reaction of Maleimides with Hydrazides
This method involves a Michael addition followed by cyclization, as demonstrated in the synthesis of analogous 2-thioxoimidazolidinones.
Procedure :
-
Step 1 : Michael addition of furfuryl hydrazide to N-substituted maleimide in ethanol.
-
Step 2 : Cyclization under reflux (80°C, 4–6 hours) to form the imidazolidinone ring.
Key Considerations :
-
pH Control : Neutral or slightly acidic conditions prevent premature cyclization.
-
Catalyst : Triethylamine (0.2 equiv) accelerates the reaction.
Yield : 65–78% after column chromatography.
Table 2: Michael Addition-Cyclization Parameters
| Component | Role | Impact |
|---|---|---|
| Ethanol | Solvent | Enhances solubility of intermediates |
| Triethylamine | Base catalyst | Lowers activation energy |
| Reflux Temperature | 80°C | Drives cyclization |
Multi-Step Synthesis from Furfurylamine
Sequential Functionalization
A modular approach builds the imidazolidinone ring system through successive reactions:
Step 1 : Formation of Thiourea Derivative
-
React furfurylamine with carbon disulfide in alkaline medium to form furfuryl thiourea.
Step 2 : Cyclization with Chloroacetyl Chloride
-
Treat thiourea with chloroacetyl chloride in dichloromethane (0°C, 2 hours) to form 2-thioxoimidazolidinone.
Step 3 : Knoevenagel Condensation
Overall Yield : 58–72%.
Analytical Validation
Structural Confirmation
-
NMR : NMR (DMSO-d6): δ 7.8 (s, 1H, CH=), 7.4–6.3 (m, 3H, furan), 4.2 (s, 2H, NH2).
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Table 3: Spectroscopic Data Comparison
| Technique | Key Signals | Assignment |
|---|---|---|
| NMR | δ 7.8 (s) | Exocyclic CH= |
| IR | 1680 cm | Imidazolidinone C=O |
| Mass Spectrometry | m/z 204.25 | [M+H]+ |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Knoevenagel Condensation
The exocyclic double bond at the C5 position undergoes Knoevenagel condensation with aldehydes or ketones under mild conditions. This reaction is catalyzed by bases like piperidine or ammonium acetate in ethanol, yielding extended conjugated systems.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Benzaldehyde, ethanol, NH₄OAc | 5-(2-Furylmethylene)-arylidene derivatives | 65–78% | |
| Acetophenone, DMF, NaOAc | Asymmetric ketone adducts | 52% |
Mechanistic studies indicate nucleophilic attack by the methylene carbon at C5 on the electrophilic carbonyl carbon of aldehydes/ketones, followed by dehydration .
Halogenation Reactions
The thioxo group (C=S) reacts with halogens (e.g., Br₂ in acetic acid) to form 5-halo derivatives , which serve as intermediates for further functionalization.
| Reagent | Product | Stereochemistry | Application |
|---|---|---|---|
| Br₂ in CH₃COOH | 5-Bromo-2-thioxo derivatives | E/Z mixture | Precursor for cross-coupling |
| Cl₂ in CCl₄ | 5-Chloro analogs | Not reported | Antimicrobial agent synthesis |
The reaction proceeds via electrophilic halogenation, with stereochemical outcomes influenced by solvent polarity .
Oxidation of the Thioxo Group
The thioxo moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Product | Reaction Conditions | Yield |
|---|---|---|---|
| H₂O₂ in acetic acid | 2-Sulfinylimidazolidinone | 25°C, 2 hours | 68% |
| mCPBA in CH₂Cl₂ | 2-Sulfonylimidazolidinone | 0°C, 30 minutes | 84% |
These oxidized derivatives show enhanced solubility and altered bioactivity profiles.
Alkylation at the Sulfur Atom
The sulfur atom in the thioxo group undergoes alkylation with alkyl halides (e.g., methyl iodide), forming thioether linkages:
| Alkylating Agent | Product | Base | Solvent |
|---|---|---|---|
| CH₃I | 2-Methylthioimidazolidinone | K₂CO₃ | Acetone |
| C₂H₅Br | 2-Ethylthio derivatives | Et₃N | THF |
This reaction is critical for modifying the compound’s lipophilicity and electronic properties.
Cycloaddition Reactions
The exocyclic furylmethylene group participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Product | Conditions | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Furan-fused bicyclic adduct | Toluene, 80°C, 6 hours | Endo preference |
The reaction’s regioselectivity is governed by frontier molecular orbital interactions.
Nucleophilic Aromatic Substitution
Electron-deficient aromatic rings in derivatives undergo nucleophilic substitution with amines or alkoxides:
| Nucleophile | Position | Product | Catalyst |
|---|---|---|---|
| NH₃ | Para to Cl | 4-Aminoaryl derivatives | CuI |
| NaOMe | Meta to NO₂ | Methoxy-substituted analogs | None |
This reactivity enables the introduction of polar functional groups for drug design .
Hydrolysis and Ring-Opening
Under strongly acidic or basic conditions, the imidazolidinone ring undergoes hydrolysis , yielding linear thioamide intermediates:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 4 hours | 2-Thioxo-4-oxo-pentanamide | Precursor for peptide coupling |
| NaOH (aq), 70°C, 2 hours | Sodium salt of thioamide | Coordination chemistry |
Metal Coordination
The thioxo group acts as a bidentate ligand , forming complexes with transition metals:
| Metal Salt | Complex Structure | Geometry | Application |
|---|---|---|---|
| CuCl₂ | Square-planar Cu(II) complex | Mononuclear | Catalysis in oxidation reactions |
| Fe(NO₃)₃ | Octahedral Fe(III) coordination | Polynuclear | Magnetic material research |
These complexes are characterized by UV-Vis and ESR spectroscopy .
Key Mechanistic Insights:
-
Steric and electronic effects : The furyl group stabilizes transition states through conjugation, enhancing reaction rates in cycloadditions.
-
Solvent dependence : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while non-polar solvents enhance Diels-Alder reactivity .
-
pH sensitivity : Alkaline conditions promote hydrolysis, whereas acidic media stabilize the thioxo group.
Scientific Research Applications
Structural Overview
5-(2-Furylmethylene)-2-thioxo-4-imidazolidinone is characterized by its unique thiazolidinone framework, which includes a furan moiety that enhances its biological activity. The thiazolidinone core is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound derivatives. These compounds have shown effectiveness against a range of bacterial and fungal pathogens.
- Mechanism of Action : The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. For instance, derivatives have been tested against resistant strains such as MRSA and Pseudomonas aeruginosa, demonstrating superior potency compared to traditional antibiotics like ampicillin .
- Case Studies : In one study, several derivatives were synthesized and evaluated for their antimicrobial activity, revealing that some compounds exhibited MIC values significantly lower than those of standard treatments .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 3.00 | Antibacterial |
| Compound B | 1.88 | Antifungal |
| Compound C | 4.09 | Antibacterial |
Antitumor Activity
The antitumor potential of this compound has also been extensively researched.
- Mechanism : These compounds are believed to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
- Research Findings : In vitro studies have shown that certain derivatives significantly inhibit the growth of various cancer cell lines, suggesting their potential as lead compounds for further development .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound derivatives are noteworthy.
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .
- Case Studies : Various studies have reported that derivatives exhibit significant reductions in inflammatory markers in animal models, indicating their potential therapeutic use in inflammatory diseases .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through several methods, including:
Mechanism of Action
The mechanism by which 5-(2-FURYLMETHYLENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE exerts its effects involves interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points: Derivatives with bulky substituents (e.g., 4-phenoxybenzylidene) exhibit higher melting points (>190°C) due to increased molecular rigidity . Furyl-substituted analogues likely have lower melting points (estimated 170–185°C) based on trends in arylidene derivatives .
- Solubility: The thioxo group enhances solubility in polar solvents (e.g., DMSO, ethanol), while aromatic substituents reduce aqueous solubility .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Hydroxy or methoxy substituents on the arylidene ring enhance kinase inhibition (e.g., compound 2 in ) .
- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups improve antimicrobial activity but reduce solubility .
- Heterocyclic Substituents : Furyl and pyrazolyl groups introduce moderate steric hindrance, balancing activity and bioavailability .
Biological Activity
5-(2-Furylmethylene)-2-thioxo-4-imidazolidinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the imidazolidinone class of compounds, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its structure can be represented as follows:
This compound features a furan ring, which contributes to its reactivity and biological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound. Research indicates that derivatives of thiazolidinones, including this compound, exhibit activity against various viral strains. A study screening antiviral activity demonstrated that certain substitutions on the core structure enhance efficacy against viruses such as influenza and herpes simplex virus .
Antitumor Activity
The compound has also shown promising antitumor properties. In vitro studies revealed that this compound inhibits the proliferation of cancer cell lines. Mechanistic studies suggest that it induces apoptosis in tumor cells through the activation of caspase pathways and modulation of cell cycle regulators .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in viral replication and tumor cell metabolism.
- Modulation of Signaling Pathways : It affects key signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Case Studies
- Antiviral Screening : A comprehensive study evaluated various derivatives of thiazolidinones, including this compound, for their antiviral properties. The results indicated a significant reduction in viral load in treated cell cultures compared to controls .
- Antitumor Efficacy : In a controlled experiment, the compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiviral | Influenza Virus | 10 | Inhibits viral replication |
| Antiviral | Herpes Simplex Virus | 15 | Disrupts viral entry |
| Antitumor | MCF-7 (Breast Cancer) | 20 | Induces apoptosis via caspase activation |
| Antitumor | A549 (Lung Cancer) | 25 | Modulates PI3K/Akt pathway |
Q & A
Q. Table 1: Representative Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P1 |
| Cell dimensions (Å) | a = 8.971, b = 9.651, c = 10.497 |
| Hydrogen bonds | N–H···S (2.41 Å), N–H···O (2.80 Å) |
How do the coordination kinetics and mechanisms of this compound with palladium(II) salts vary under different experimental conditions?
Advanced
Kinetic studies in DMSO-d6 reveal that coordination depends on the palladium salt’s ligand environment. For example:
- PdCl2 and cis-[PdCl2(dmso-S)2] react via ligand substitution, forming stable complexes tracked by 1H-NMR shifts (e.g., disappearance of thiohydantoin proton signals at δ 8.10–8.30 ppm) .
- K2[PdCl4] shows no reactivity due to full ligand substitution by DMSO, preventing coordination with the thiohydantoin derivative . Rate constants (k) follow first-order kinetics, with k values varying by salt (e.g., 1.2 × 10⁻³ s⁻¹ for PdCl2) .
Why does K2[PdCl4] fail to coordinate with this compound, unlike other palladium(II) salts?
Advanced
K2[PdCl4] contains four chlorido ligands that are kinetically labile in DMSO. These ligands are fully displaced by DMSO molecules, forming [Pd(DMSO)4]²⁺, which lacks vacant sites for thiohydantoin coordination. This contrasts with PdCl2 and cis-[PdCl2(dmso-S)2], where partial ligand substitution allows binding via sulfur or nitrogen donors .
What methodological approaches are recommended for tracking the coordination of this compound with transition metals in situ?
Advanced
Use time-dependent 1H-NMR in DMSO-d6 to monitor ligand exchange and coordination-induced shifts. For example, the reaction of 3-((phenylmethylene)amino)-2-thioxo-4-imidazolidinone with cis-[PdCl2(dmso-S)2] shows progressive attenuation of the methylidene proton signal (δ 8.14 ppm) as coordination proceeds . Complementary techniques like UV-Vis spectroscopy and mass spectrometry can validate intermediate species.
How do substituents on the arylidene group influence the reactivity of 5-arylidene-2-thioxo-4-imidazolidinones in coordination chemistry?
Advanced
Electron-withdrawing groups (e.g., -NO2, -F) enhance electrophilicity at the methylidene carbon, accelerating nucleophilic attack by metal centers. For instance, fluorophenyl-substituted derivatives exhibit faster coordination kinetics with Pd(II) compared to methoxy-substituted analogs due to increased electron deficiency . Steric effects from bulky substituents (e.g., 4-phenoxybenzylidene) may hinder metal access to the thione sulfur, reducing complex stability .
What strategies address contradictions in reactivity data for this compound derivatives?
Q. Advanced
- Control experiments : Compare reactivity across structurally analogous compounds (e.g., phenyl vs. furyl substituents) to isolate electronic vs. steric effects .
- Spectroscopic validation : Use NMR or X-ray crystallography to confirm whether coordination occurs via sulfur (thione) or nitrogen (imine) donors, resolving conflicting mechanistic proposals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
